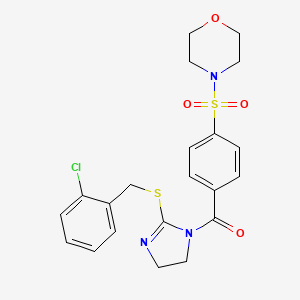

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

This compound features a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group at position 2 and a methanone-linked phenyl ring bearing a morpholinosulfonyl group at position 2. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and thioether functionalities are critical .

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S2/c22-19-4-2-1-3-17(19)15-30-21-23-9-10-25(21)20(26)16-5-7-18(8-6-16)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRDAOSOHSBKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN3O3S2 |

| Molecular Weight | 464 g/mol |

| CAS Number | 851804-16-5 |

| Boiling Point | 630.9 °C (predicted) |

| Density | 1.43 g/cm³ (predicted) |

| pKa | 0.82 (predicted) |

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various bacterial strains and fungi. In studies involving related compounds, the presence of a sulfonamide group has been linked to enhanced antimicrobial activity.

Case Study: Antifungal Activity

A study on a series of imidazole derivatives indicated that those with a sulfonamide moiety exhibited improved antifungal activity against pathogens such as Fusarium oxysporum and Candida albicans. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 µg/mL to 30 µg/mL, showcasing their potential as antifungal agents .

Anticancer Activity

The compound’s structure suggests potential interactions with biological targets involved in cancer progression. Imidazole derivatives have been studied for their ability to inhibit various kinases and enzymes crucial for tumor growth.

Case Study: EGFR Inhibition

In a study focused on targeting epidermal growth factor receptors (EGFR), novel sulfonamide derivatives were synthesized and evaluated for antiproliferative activity. The results indicated that compounds with imidazole rings demonstrated promising activity against cancer cell lines, suggesting that modifications to the imidazole structure could enhance potency .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be explained through its Structure-Activity Relationship (SAR) :

- Imidazole Ring : The presence of the imidazole ring is essential for biological activity, providing a basic structure that interacts with various biological targets.

- Sulfonamide Group : Enhances solubility and bioavailability, contributing to increased antimicrobial and anticancer activities.

- Chlorobenzyl Thio Moiety : This group may influence the compound's interaction with cellular membranes, improving its ability to penetrate target cells.

Comparative Analysis of Related Compounds

To provide context, a comparative analysis of related compounds is presented below:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A: Imidazole Derivative 1 | 30 | Antifungal |

| Compound B: Morpholino-sulfonyl Imidazole | 15 | Anticancer |

| Compound C: Sulfonamide Derivative | 6.25 | Antimicrobial |

| This compound | TBD | TBD |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of imidazole derivatives typically involves various methods, including condensation reactions and multi-component synthesis. The specific compound can be synthesized through a series of steps that involve the reaction of appropriate thio and sulfonyl precursors with imidazole moieties. The structural characteristics of imidazoles contribute to their diverse biological activities due to the presence of nitrogen atoms within the ring, which can participate in hydrogen bonding and coordination with metal ions.

Biological Activities

Imidazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds with imidazole structures have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated that certain imidazole derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for new antimicrobial agents .

- Anticancer Potential : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one discussed have been evaluated for their cytotoxic effects on human cancer cell lines, showing promising results in reducing cell viability .

- Anti-inflammatory Effects : Some imidazole-containing compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of imidazole derivatives:

Case Study 1: Antimicrobial Activity

A study evaluated a series of synthesized imidazole derivatives for their antimicrobial activity against selected bacterial strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human colorectal carcinoma cell lines using synthesized imidazoles. One compound exhibited an IC50 value lower than that of the standard chemotherapeutic agent 5-fluorouracil (5-FU), indicating its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects of specific imidazole derivatives revealed significant reductions in markers of inflammation in vitro, suggesting their potential utility in treating inflammatory diseases .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) 2-((2-Chlorobenzyl)thio)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole ()

- Key Differences: Replaces the morpholinosulfonyl group with a 4-chlorophenylsulfonyl substituent.

- Impact: The absence of the morpholine ring reduces polarity, likely decreasing aqueous solubility.

b) (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone ()

- Key Differences: Lacks the thioether and sulfonyl groups. The phenyl group at position 2 and 4-chlorophenylmethanone simplify the structure.

- Impact : Reduced steric hindrance and polarity may limit target binding specificity compared to the target compound. The absence of sulfur-based substituents could diminish interactions with cysteine-rich biological targets .

Substituent Modifications

a) 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone ()

- Key Differences: Substitutes the 2-chlorobenzylthio group with a methylthio moiety and replaces the morpholinosulfonylphenylmethanone with a 4-chlorophenyl-ethanone.

b) Triazole Derivatives with Sulfonyl Groups ()

- Key Differences: Compounds like 2-(5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature triazole cores instead of dihydroimidazole.

- Impact : Triazoles exhibit distinct tautomeric behavior and electronic properties, which may influence binding kinetics and metabolic stability compared to dihydroimidazoles .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features

*Molecular weights estimated based on structural data.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of imidazole precursors with sulfonyl and chlorobenzyl moieties. For example, chlorination using SOCl₂ (as in imidazole derivatives from ) and thioether formation via nucleophilic substitution are critical steps. Yields depend on catalysts (e.g., acidic or basic conditions), stoichiometric ratios, and temperature control. By-products like unsubstituted imidazoles or incomplete sulfonation may arise, requiring purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural verification?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for similar imidazole derivatives in and .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers mitigate common impurities during synthesis?

Impurities often arise from side reactions (e.g., over-chlorination or incomplete ring closure). Strategies include:

- Optimizing reaction time and temperature to prevent degradation.

- Using scavengers (e.g., molecular sieves) to absorb excess reagents.

- Purification via preparative HPLC or fractional crystallization, as seen in substituted imidazole syntheses in and .

Advanced Research Questions

Q. What experimental design principles optimize reaction conditions for higher yield?

Employ a factorial design to test variables (e.g., solvent polarity, catalyst loading, and temperature). For example:

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions may arise from solvent effects, tautomerism, or crystallographic disorder. Solutions include:

- Repeating experiments under standardized conditions (deuterated solvents, controlled pH).

- Comparing data with computational predictions (DFT calculations for NMR chemical shifts).

- Cross-validating with X-ray structures to confirm bond lengths and angles .

Q. What methodologies assess the compound’s stability under environmental or physiological conditions?

- Stress Testing : Expose the compound to heat, UV light, and varying pH levels. Monitor degradation via HPLC-MS.

- Hydrolysis Studies : Evaluate susceptibility to aqueous or enzymatic breakdown, referencing environmental fate frameworks in .

- Microsomal Stability Assays : Use liver microsomes to predict metabolic pathways .

Q. How can computational modeling predict biological interactions or pharmacokinetics?

- Molecular Docking : Simulate binding affinity to target proteins (e.g., enzymes with imidazole-binding sites).

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity.

- QSAR Modeling : Relate structural features (e.g., sulfonyl group polarity) to activity, leveraging data from analogous compounds in .

Q. What strategies evaluate the compound’s environmental impact?

Follow protocols from ’s INCHEMBIOL project:

- Biodegradation Assays : Measure half-life in soil/water systems.

- Ecotoxicology Tests : Assess toxicity in model organisms (e.g., Daphnia magna).

- Partition Coefficients (Log P) : Determine bioaccumulation potential using shake-flask or HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.